molecular formula C15H13BrO3 B3060790 Methyl 2-(benzyloxy)-5-bromobenzoate CAS No. 860000-78-8

Methyl 2-(benzyloxy)-5-bromobenzoate

Cat. No.: B3060790
CAS No.: 860000-78-8
M. Wt: 321.16
InChI Key: AXWGWAJAENITOC-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters

The introduction of halogen atoms onto the benzoate scaffold significantly broadens their synthetic utility and biological relevance. Halogenated organic compounds are crucial precursors for a multitude of organic transformations. From a retrosynthetic standpoint, they can be considered synthetic equivalents for various carbon-based synthons. The carbon-halogen bond's polarization and the halide's good leaving group ability facilitate efficient nucleophilic substitution and elimination reactions.

In the realm of medicinal chemistry, halogenation is a powerful strategy for modulating the pharmacological profile of a molecule. The incorporation of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Specifically, chlorine and bromine are frequently found in biologically active metabolites. nih.gov The ability of heavier halogens like bromine to participate in halogen bonding—a specific type of non-covalent interaction—is increasingly recognized as a significant factor in drug-target binding.

Overview of the Chemical and Synthetic Utility of Methyl 2-(benzyloxy)-5-bromobenzoate

This compound is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure incorporates three key functional groups that each contribute to its synthetic versatility: a methyl ester, a bromo substituent, and a benzyloxy ether.

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name methyl 5-bromo-2-(phenylmethoxy)benzoate
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.16 g/mol
CAS Number 860000-78-8

Data sourced from PubChem. nih.gov

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease. In the synthesis of Salmeterol, the related compound methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a key intermediate, highlighting the importance of the benzyloxy and bromo-substituted benzoate core. google.com

The benzyloxy group often serves as a protecting group for the phenolic hydroxyl. This is a common strategy in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reaction steps. The benzyl (B1604629) group is stable under a variety of reaction conditions but can be selectively removed when needed.

The bromo substituent on the aromatic ring is a particularly valuable handle for synthetic transformations. It provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the introduction of a wide range of substituents at this position, further elaborating the molecular structure.

Scope and Research Trajectories for this compound

The future research directions for this compound and related halogenated building blocks are promising, particularly in the fields of medicinal chemistry and materials science. The synthetic handles present in the molecule—the bromo group for cross-coupling and the ester for functional group interconversion—make it an attractive starting material for the synthesis of compound libraries for drug discovery.

The continued importance of halogenated compounds in pharmaceuticals suggests that building blocks like this compound will remain in demand. nih.govnih.gov The development of new and more efficient cross-coupling methodologies will further expand the synthetic possibilities for this and similar compounds. As the understanding of the role of halogen bonding in molecular recognition grows, there is potential for the rational design of molecules derived from this scaffold with specific biological activities.

Furthermore, the exploration of novel applications for functionalized aromatic compounds in areas such as organic electronics and polymer chemistry could open new avenues for the use of this compound. The ability to precisely control the substitution pattern on the aromatic ring is crucial for tuning the electronic and photophysical properties of materials, suggesting a potential future role for this and related compounds in the development of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGWAJAENITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661020
Record name Methyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860000-78-8
Record name Methyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for Methyl 2 Benzyloxy 5 Bromobenzoate

Direct Synthetic Routes to Methyl 2-(benzyloxy)-5-bromobenzoate

Direct synthetic routes to this compound typically begin with a pre-functionalized benzene (B151609) ring, such as 5-bromosalicylic acid or methyl salicylate (B1505791). Two common pathways are:

Pathway A: Starting with methyl 5-bromosalicylate, the synthesis is completed by the benzylation of the phenolic hydroxyl group. This pathway involves first establishing the ester and bromo functionalities on the ring, followed by the introduction of the benzyl (B1604629) protecting group.

Pathway B: An alternative route begins with methyl salicylate. The first step is the benzylation of the hydroxyl group to form methyl 2-(benzyloxy)benzoate. This intermediate is then subjected to regioselective bromination to yield the final product.

The choice of pathway often depends on the availability of starting materials and the desire to avoid potential side reactions or protect sensitive functional groups during the synthesis.

Esterification Strategies for Benzoate (B1203000) Core Formation

The formation of the methyl benzoate core is a critical step, typically achieved through the esterification of a corresponding carboxylic acid. In the synthesis of this compound, this could involve the esterification of 5-bromosalicylic acid or 2-(benzyloxy)benzoic acid.

The most common method is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol (methanol) or by removing water as it is formed.

For example, the synthesis of methyl salicylate from salicylic (B10762653) acid involves dissolving the acid in methanol, followed by the slow addition of concentrated sulfuric acid and heating the mixture to reflux. A similar protocol can be applied to 5-bromosalicylic acid.

Alternative catalysts, including various solid acid catalysts like zirconium- or iron-based Lewis acids, have also been developed to facilitate these esterifications under potentially milder conditions. mdpi.com

Table 1: Common Conditions for Fischer-Speier Esterification
Carboxylic AcidAlcoholCatalystTypical Conditions
Salicylic Acid derivativeMethanol (excess)Concentrated H₂SO₄Reflux, 75 minutes
Benzoic Acid derivativeMethanolZr/Ti Solid AcidVaries with catalyst

Introduction of the Benzyloxy Protecting Group: Benzylation of Phenols/Alcohols

The introduction of the benzyloxy group serves to protect the phenolic hydroxyl group during subsequent synthetic steps. This is typically achieved through benzylation, which can be accomplished using various techniques ranging from classical methods to more advanced protocols.

The Williamson ether synthesis is a widely used and classical method for forming ethers. masterorganicchemistry.com In the context of synthesizing this compound, this reaction involves the O-alkylation of the phenolic hydroxyl group of a precursor like methyl 5-bromosalicylate. jk-sci.comfrancis-press.com

The process is an SN2 reaction that occurs in two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion. jk-sci.com

Nucleophilic Substitution: The resulting phenoxide attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the benzyl ether. masterorganicchemistry.com

Common bases used for aryl ether synthesis include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). jk-sci.comnih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 mechanism. jk-sci.comnih.gov

Table 2: Reagents for Williamson Ether Synthesis of Benzyl Ethers
ComponentExamplesRole
SubstrateMethyl 5-bromosalicylateAlcohol/Phenol (B47542) source
BaseNaH, K₂CO₃, Cs₂CO₃Deprotonates the hydroxyl group
Benzylating AgentBenzyl bromide (BnBr), Benzyl chloride (BnCl)Provides the benzyl group
SolventDMF, THF, DMSOReaction medium

Modern synthetic chemistry has introduced advanced reagents that allow for benzylation under milder and more neutral conditions, which is particularly useful for complex molecules with sensitive functional groups. nih.gov One such reagent is 2-benzyloxy-1-methylpyridinium triflate. nih.govbeilstein-journals.org

This neutral organic salt acts as an electrophilic benzylating agent upon warming, releasing a benzyl cation equivalent. beilstein-journals.orgacs.org Unlike traditional methods, it does not require strongly basic or acidic conditions for activation. nih.govbeilstein-journals.org The reaction can be performed in solvents like trifluorotoluene, and its efficiency can be mediated by a mild base like triethylamine (B128534) (Et₃N), which can act as both a promoter and a scavenger to prevent side reactions. acs.orgorganic-chemistry.org This reagent has proven effective for substrates where other benzylation methods have failed. acs.org Microwave-assisted protocols using this reagent have also been developed to significantly reduce reaction times. rsc.org

Table 3: Advanced Benzylation with 2-Benzyloxy-1-methylpyridinium Triflate
ReagentTypical ConditionsAdvantages
2-Benzyloxy-1-methylpyridinium triflateTrifluorotoluene, 83 °C, with or without Et₃NMild, neutral conditions; high functional group tolerance. beilstein-journals.orgorganic-chemistry.org

Chemoselectivity is crucial when a molecule contains multiple reactive sites. In precursors to this compound, both a phenolic hydroxyl and a carboxyl group (if starting from 5-bromosalicylic acid) could be present.

The use of 2-benzyloxy-1-methylpyridinium triflate allows for chemoselective reactions. For instance, in the presence of triethylamine, this reagent selectively benzylates carboxylic acids over alcohols and phenols. acs.orgorganic-chemistry.org This allows for the formation of benzyl esters while leaving hydroxyl groups untouched.

Palladium-catalyzed reactions offer another avenue for the selective benzylation of phenols under neutral conditions. organic-chemistry.org These methods often use aryl benzyl carbonates as benzylating agents and proceed via a decarboxylative etherification. The reaction is highly selective for phenols, and other functional groups are typically unaffected. organic-chemistry.org

Regioselective Bromination of Benzoate Derivatives

The final key transformation is the regioselective introduction of a bromine atom onto the aromatic ring. When the starting material is methyl salicylate or its benzyloxy derivative, the hydroxyl or benzyloxy group, being an activating ortho-, para-directing group, controls the position of bromination.

Due to the electronic properties and steric hindrance from the adjacent ester and benzyloxy groups at position 2, the incoming electrophile (bromine) is directed primarily to the para position (position 5). ias.ac.in

A common method for this transformation is electrophilic aromatic substitution using elemental bromine (Br₂) as the brominating agent. The reaction is often carried out in a solvent such as chloroform (B151607) or glacial acetic acid. ias.ac.inprepchem.com For example, methyl salicylate can be effectively converted to methyl 5-bromosalicylate by treating it with a solution of bromine in chloroform at a controlled temperature. prepchem.com The reaction mixture is typically washed with an aqueous solution of sodium bicarbonate to neutralize any acid byproduct and remove excess bromine. prepchem.com

Table 4: Conditions for Regioselective Bromination
SubstrateBrominating AgentSolventProductYield
Methyl SalicylateBr₂ChloroformMethyl 5-bromosalicylate99.6% prepchem.com
Salicylic AcidBr₂Acetic Acid5-Bromosalicylic acidN/A ias.ac.in

Multistep Synthetic Sequences Utilizing this compound Precursors

The construction of the target molecule involves the strategic formation of an ether linkage and a methyl ester group on a brominated benzene ring. The sequence in which these functional groups are introduced defines the synthetic pathway.

Starting from readily available 2-hydroxy-5-bromobenzoic acid (also known as 5-bromosalicylic acid) or its corresponding methyl ester, two primary synthetic routes can be envisioned. These routes hinge on the sequence of benzylation of the phenolic hydroxyl group and the esterification of the carboxylic acid.

Route A: Benzylation followed by Esterification

This pathway commences with the protection of the hydroxyl group of 5-bromosalicylic acid via benzylation, yielding 2-(benzyloxy)-5-bromobenzoic acid. This intermediate is then subjected to esterification to afford the final product.

Benzylation of 5-Bromosalicylic Acid: The phenolic hydroxyl group of 5-bromosalicylic acid is reacted with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydroxide, in a suitable polar solvent.

Esterification of 2-(benzyloxy)-5-bromobenzoic Acid: The resulting carboxylic acid is then esterified. A common method is the Fischer esterification, which involves reacting the acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reaction with methyl iodide in the presence of a base can also yield the desired methyl ester. A study on a similar esterification process reported a yield as high as 97.4% researchgate.net.

Route B: Esterification followed by Benzylation

In this alternative sequence, 5-bromosalicylic acid is first converted to its methyl ester, Methyl 2-hydroxy-5-bromobenzoate (methyl 5-bromosalicylate). This intermediate is then benzylated to form this compound.

Esterification of 5-Bromosalicylic Acid: The synthesis of Methyl 5-bromosalicylate can be achieved via Fischer esterification of 5-bromosalicylic acid with methanol and an acid catalyst.

Benzylation of Methyl 5-bromosalicylate: The subsequent benzylation of the phenolic hydroxyl group is a crucial step. A patented process for a similar compound, methyl-5-acetyl-2-hydroxybenzoate, details its benzylation using benzyl chloride with a base (e.g., potassium carbonate) and potassium iodide as a catalyst in a polar solvent google.com. This methodology is directly applicable to the benzylation of Methyl 5-bromosalicylate.

An alternative strategy involves starting with a pre-formed 2-(benzyloxy)benzoic acid scaffold and introducing the bromo substituent at a later stage.

Route C: Bromination of Methyl 2-(benzyloxy)benzoate

This approach begins with the synthesis of Methyl 2-(benzyloxy)benzoate, which is then subjected to electrophilic aromatic substitution to install the bromine atom at the 5-position.

Synthesis of Methyl 2-(benzyloxy)benzoate: This precursor can be prepared by the benzylation of methyl salicylate.

Bromination: The key step is the regioselective bromination of the benzene ring. The benzyloxy and methoxycarbonyl groups are ortho-, para-directing. Due to steric hindrance from the benzyloxy group at the ortho position (position 3), the bromine is directed to the para position (position 5). A high-yield precedent for a similar transformation is the bromination of methyl salicylate using bromine in chloroform, which affords Methyl 5-bromosalicylate in 99.6% yield prepchem.com. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is another effective reagent for such brominations google.com.

Comparative Analysis of Synthetic Efficiency and Yield

Pathway Starting Material Intermediate(s) Key Reactions Reported/Analogous Yields Overall Estimated Efficiency
Route A 5-Bromosalicylic Acid2-(Benzyloxy)-5-bromobenzoic Acid1. Benzylation2. EsterificationStep 2: ~97% researchgate.netDependent on benzylation yield
Route B 5-Bromosalicylic AcidMethyl 5-bromosalicylate1. Esterification2. BenzylationStep 1: HighDependent on benzylation yield
Route C Methyl SalicylateMethyl 2-(benzyloxy)benzoate1. Benzylation2. BrominationStep 2: ~99% prepchem.comDependent on benzylation yield

Data is based on yields reported for the specified or closely related chemical transformations.

Route C, involving the late-stage bromination of Methyl 2-(benzyloxy)benzoate, appears highly efficient, contingent upon the yield of the initial benzylation step, due to the very high yield reported for the bromination of a similar substrate prepchem.com. Routes A and B are also viable, with the efficiency largely depending on the benzylation step, a reaction that can often be optimized to achieve high yields. The hydrolysis of a precursor to 2-(benzyloxy)-5-bromobenzoic acid has been reported with a 97% yield, indicating that high efficiency is achievable in these pathways chemicalbook.com.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Esterification: Traditional Fischer esterification uses strong mineral acids like sulfuric acid, which are corrosive and generate significant aqueous waste. Greener alternatives include the use of solid acid catalysts, such as zirconium or titanium-based catalysts, which can be easily recovered and recycled, thus minimizing waste mdpi.com. Deep eutectic solvents (DES) have also been employed as dual solvent-catalysts for esterification, offering high conversion rates and ease of recyclability dergipark.org.tr. Furthermore, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods ijsdr.org.

Benzylation: Conventional benzylation reactions often require strong bases and hazardous alkylating agents like benzyl halides. A more sustainable approach involves palladium-catalyzed benzylation of phenols under neutral conditions, which avoids harsh bases and produces only volatile byproducts organic-chemistry.orgfigshare.com. Using benzyl alcohol as the benzylating agent is another eco-friendly option, as it is less toxic than benzyl halides acgpubs.orgresearchgate.net.

Bromination: The use of liquid bromine is hazardous due to its high toxicity and corrosivity. A safer and greener alternative is N-Bromosuccinimide (NBS), which is a solid and easier to handle google.com. The development of catalytic bromination systems, such as using tetrabutylammonium (B224687) bromide with oxygen, presents a pathway that can reduce environmental pollution google.com. Employing less toxic solvents is also crucial; for instance, replacing carbon tetrachloride with chlorobenzene (B131634) or ethyl acetate (B1210297) in bromination reactions improves the safety and environmental profile of the process google.com.

By integrating these greener methodologies into the synthetic sequences, the production of this compound can be made more sustainable and environmentally benign.

Reactivity Profiles and Chemical Transformations of Methyl 2 Benzyloxy 5 Bromobenzoate

Reactions Involving the Bromine Substituent

The bromine atom in Methyl 2-(benzyloxy)-5-bromobenzoate is a key functional group that allows for a variety of chemical transformations. Its position on the benzene (B151609) ring, para to the electron-donating benzyloxy group and meta to the electron-withdrawing methoxycarbonyl group, influences the reactivity of the C-Br bond.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl bromide, is a suitable substrate for several such reactions, which are typically catalyzed by transition metals like palladium, nickel, or copper.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the construction of biaryl compounds and other complex organic structures. Aryl bromides are common coupling partners in these transformations due to their reactivity and stability.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a typical Suzuki reaction would involve its coupling with an arylboronic acid to form a biphenyl (B1667301) derivative. The general scheme for such a reaction is as follows:

Suzuki Reaction Scheme

While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the reaction is highly feasible based on the well-established reactivity of similar aryl bromides. The benzyloxy and ester functional groups are generally tolerant of the mild reaction conditions typically employed.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. researchgate.netwikipedia.org The reaction of this compound with an alkene, for instance, would lead to the formation of a stilbene (B7821643) derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl halide. nih.govwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the mild reaction conditions. nih.govwikipedia.org The coupling of this compound with an organostannane would provide a versatile method for the introduction of various organic moieties at the 5-position of the benzene ring.

A representative table of conditions for palladium-catalyzed cross-coupling reactions of aryl bromides is provided below, illustrating the typical parameters that would be applicable to this compound.

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)2 or Pd(PPh3)4PPh3, SPhos, etc.K2CO3, Cs2CO3, etc.Toluene (B28343), Dioxane, Water80-120
Heck Pd(OAc)2PPh3, P(o-tol)3Et3N, K2CO3DMF, Acetonitrile100-140
Stille Pd(PPh3)4PPh3-Toluene, THF80-120

This table represents typical conditions and may require optimization for specific substrates.

In recent years, nickel-catalyzed electrochemical cross-coupling reactions have emerged as a powerful and sustainable alternative to traditional methods. These reactions utilize electricity to drive the catalytic cycle, often avoiding the need for stoichiometric chemical reductants. The electrochemical reduction of a mixture of an aryl halide and an electrophile in the presence of a nickel catalyst can lead to the formation of cross-coupled products in good to high yields. This methodology has been successfully applied to the coupling of aryl halides with various partners, including alkyl halides and trifluoroborates.

For a substrate like this compound, a nickel-catalyzed electrochemical approach could offer a mild and efficient route for C-C bond formation. These reactions are often performed in an undivided cell with a sacrificial anode. The broad functional group tolerance of these methods suggests that the benzyloxy and ester moieties would be compatible with the reaction conditions.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic method for the formation of C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium- or nickel-catalyzed reactions, they remain a valuable tool in organic synthesis. The amination of aryl bromides with amines in the presence of a copper catalyst is a well-established transformation.

A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, which proceeds without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org This suggests that a similar copper-catalyzed amination of this compound with various amines could be a viable route to synthesize N-substituted 2-(benzyloxy)-5-aminobenzoate derivatives. The reaction typically employs copper powder or copper(I) oxide as the catalyst in a high-boiling solvent. nih.govorganic-chemistry.org

Catalyst SystemNucleophileSolventTemperature (°C)
Cu powder / Cu2OAliphatic and Aromatic Amines2-Ethoxyethanol130

This table is based on the amination of related bromobenzoic acids and may be applicable to this compound. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Generally, aryl halides are unreactive towards nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.

In the case of this compound, the benzene ring is not strongly activated towards traditional SNAr reactions. The benzyloxy group is electron-donating, and the methoxycarbonyl group is only moderately electron-withdrawing and is situated meta to the bromine atom. Therefore, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is expected to be difficult.

However, nucleophilic aromatic substitution can also proceed through a benzyne (B1209423) mechanism under very strong basic conditions. This pathway involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. This mechanism does not require the presence of electron-withdrawing groups. While plausible, the forcing conditions required for benzyne formation might not be compatible with the ester and benzyloxy functionalities present in the molecule.

Radical Reactions and Aryl Radical Generation from Bromobenzoates

Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. The generation of aryl radicals from aryl halides is a well-established process and can be achieved through several methods, including the use of radical initiators or through photoredox catalysis.

Classically, the generation of aryl radicals from aryl halides often involves the use of stoichiometric reagents like AIBN (azobisisobutyronitrile) and a hydrogen-atom donor such as tributyltin hydride (n-Bu3SnH). In such a process, the tributyltin radical abstracts the bromine atom from this compound to generate the corresponding aryl radical. This radical can then undergo various transformations, such as intermolecular addition to alkenes or intramolecular cyclization if a suitable tethered unsaturated group is present.

Modern methods for aryl radical generation often employ photoredox catalysis, which allows for the formation of radicals under mild conditions using visible light. In a typical photoredox cycle, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the aryl halide, leading to the formation of the aryl radical. This approach offers a greener and more versatile alternative to traditional methods.

While specific examples of radical reactions starting from this compound are not readily found in the literature, the general principles of aryl radical generation and reactivity are applicable. The resulting 2-(benzyloxy)-5-(methoxycarbonyl)phenyl radical could be a key intermediate for the synthesis of complex polycyclic structures.

Transformations of the Ester Moiety

The methyl ester group is a key reactive site in the molecule, susceptible to nucleophilic acyl substitution and reduction.

The most common transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 2-(benzyloxy)-5-bromobenzoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. The use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent system like aqueous methanol (B129727) facilitates the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. libretexts.org A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide or excess hydroxide drives the reaction to completion. Acidification of the reaction mixture in a final workup step protonates the carboxylate salt to yield the final carboxylic acid product. chemicalbook.comchemspider.com

A typical procedure involves heating the ester with an aqueous solution of sodium hydroxide in methanol. chemicalbook.com High-temperature water can also be used to hydrolyze methyl benzoates, although this may require more forcing conditions.

Table 1: Representative Conditions for Ester Hydrolysis

ReagentsSolventConditionsProductReference
Sodium Hydroxide (NaOH)Methanol/Water60 °C, 2 hours2-(benzyloxy)-5-bromobenzoic acid chemicalbook.com
Potassium Hydroxide (KOH)Water200-300 °C, 30 min2-(benzyloxy)-5-bromobenzoic acid

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this involves exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol (R-OH). This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. libretexts.org The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is generally used. libretexts.org

Under acidic conditions, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the new alcohol. libretexts.org This leads to a tetrahedral intermediate, which, after proton transfer and elimination of methanol, yields the new ester. libretexts.org

Table 2: General Scheme for Transesterification

ReactantReagentsCatalystProduct Example
This compoundEthanol (large excess)H₂SO₄ (catalytic)Ethyl 2-(benzyloxy)-5-bromobenzoate
This compoundIsopropanol (large excess)NaOCH₃ (catalytic)Isopropyl 2-(benzyloxy)-5-bromobenzoate

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (2-(benzyloxy)-5-bromophenyl)methanol. libretexts.orgdoubtnut.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methoxide to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the alcohol. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgdoubtnut.com

For the partial reduction to the aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde, a sterically hindered and less reactive hydride source is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the intermediate aldehyde to the alcohol. libretexts.org

Table 3: Reduction of the Ester Moiety

Reducing AgentConditionsProductProduct Type
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, then H₂O quench(2-(benzyloxy)-5-bromophenyl)methanolPrimary Alcohol
Diisobutylaluminum Hydride (DIBAL-H)Anhydrous Toluene or CH₂Cl₂, -78 °C2-(benzyloxy)-5-bromobenzaldehydeAldehyde

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal (deprotection) or retention is a critical consideration in synthetic planning.

The cleavage of the benzyl (B1604629) ether to unveil the free phenol (B47542), methyl 5-bromo-2-hydroxybenzoate, is a common synthetic operation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Hydrogenolysis : This is the most common and often mildest method for benzyl ether cleavage. organic-chemistry.org The reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas (H₂). researchgate.net The process cleaves the carbon-oxygen bond of the ether, yielding the desired phenol and toluene as a byproduct. organic-chemistry.org This method is highly efficient but is incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing groups.

Acidic Cleavage : Strong acids can cleave benzyl ethers, although this method is less common due to the harsh conditions required, which may not be tolerated by other functional groups. organic-chemistry.org Reagents like boron trichloride (B1173362) (BCl₃) can effect debenzylation, often in the presence of a cation scavenger like pentamethylbenzene (B147382) to trap the resulting benzyl cation and prevent side reactions. researchgate.net Similarly, trifluoroacetic acid (TFA) can be used, with its efficacy enhanced by the addition of scavengers. scispace.com

Oxidative Cleavage : While less common for simple benzyl ethers, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers, but can also be used for benzyl ethers under certain conditions, sometimes involving photoirradiation. organic-chemistry.orgclockss.org This method proceeds through a single-electron transfer mechanism.

Table 4: Common Deprotection Strategies for the Benzyloxy Group

MethodReagentsByproductKey Considerations
HydrogenolysisH₂, Pd/CTolueneMild and clean, but incompatible with other reducible groups.
Acidic CleavageBCl₃ or TFA with a cation scavenger (e.g., pentamethylbenzene)Benzylated scavengerUseful when hydrogenation is not feasible; conditions can be harsh. researchgate.netscispace.com
Oxidative CleavageDDQBenzaldehydeUseful for electron-rich systems; avoids reducing agents. organic-chemistry.orgclockss.org

In many synthetic routes, the benzyloxy group is intended to remain intact while transformations are carried out elsewhere on the molecule. The benzyl ether is stable to a wide range of conditions, making it a valuable protecting group. It is resistant to basic conditions, such as those used for ester hydrolysis, and to many nucleophilic reagents and non-reductive conditions. nih.gov

For example, in Claisen-Schmidt condensations to form chalcones, a benzyloxy-substituted aldehyde or acetophenone (B1666503) can undergo reaction with a ketone or aldehyde under basic conditions without cleavage of the benzyl ether. nih.gov This stability allows for the construction of complex molecular frameworks while the phenolic oxygen remains protected. The robustness of the benzyloxy group under non-acidic and non-reductive conditions makes it a reliable choice for multi-step syntheses where it is removed in one of the final steps.

Functionalization of the Aromatic Ring System

The bromine atom attached to the benzene ring of this compound is the primary site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from well-established palladium-catalyzed reactions of similar aryl bromides. Key transformations include the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound, it would react with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to yield a biaryl or vinyl-substituted benzoate (B1203000) derivative, respectively. The general reaction scheme is as follows:

Reactants: this compound, an organoboron reagent (e.g., arylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

Product: A new biaryl or vinyl-substituted benzoate compound.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. This compound could be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to introduce a substituted vinyl group onto the aromatic ring. This reaction is particularly useful for the synthesis of stilbene and cinnamate (B1238496) derivatives.

Reactants: this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).

Product: A benzoate derivative with a new substituted alkene side chain.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a primary or secondary amine. Applying this to this compound would enable the introduction of a wide range of amino groups to the aromatic ring, leading to the synthesis of various N-aryl compounds.

Reactants: this compound, a primary or secondary amine, a palladium catalyst (e.g., a combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand like XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS). researchgate.net

Product: An N-arylated amine derivative of the benzoate.

The following table summarizes the potential functionalization reactions of the aromatic ring of this compound based on established palladium-catalyzed cross-coupling methodologies.

Reaction NameCoupling PartnerCatalyst System (Example)Base (Example)Product Type
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Biaryl compound
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃NStilbene derivative
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuN-Aryl Amine

Mechanistic Investigations of Key Transformations Involving this compound

The catalytic cycle for these palladium-catalyzed reactions typically involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. In this step, the palladium atom inserts itself into the carbon-bromine bond. The rate and success of this step can be influenced by the electron density of the aromatic ring and the nature of the phosphine ligand on the palladium catalyst.

Transmetalation (for Suzuki-Miyaura Coupling) or Olefin Coordination/Insertion (for Heck Reaction) or Amine Coordination/Deprotonation (for Buchwald-Hartwig Amination):

In the Suzuki-Miyaura coupling , the organoboron reagent transfers its organic group to the palladium center in a process called transmetalation, which is facilitated by the base. This forms a diorganopalladium(II) complex.

In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

In the Buchwald-Hartwig amination , the amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex. wikipedia.org

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired new carbon-carbon or carbon-nitrogen bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination in the Buchwald-Hartwig amination is beta-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine. wikipedia.org

The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst, ligands, base, and solvent. The bulky and electron-rich phosphine ligands often used in these reactions play a crucial role in promoting the oxidative addition and reductive elimination steps and preventing catalyst deactivation. For instance, in the Buchwald-Hartwig amination, the development of specialized biarylphosphine ligands has been instrumental in expanding the scope of the reaction to a wide range of amines and aryl halides. wikipedia.org

Advanced Spectroscopic Elucidation Strategies for Methyl 2 Benzyloxy 5 Bromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of Methyl 2-(benzyloxy)-5-bromobenzoate is expected to show distinct signals corresponding to each unique proton environment. The anticipated chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The benzyloxy group (-OCH₂Ph) is an ortho, para-director and is activating, while the bromine atom is deactivating but also an ortho, para-director. The methyl ester group is a meta-director and deactivating.

The spectrum can be divided into four principal regions:

Aromatic Region (Bromobenzoate Ring): The three protons on the substituted benzoate (B1203000) ring (H-3, H-4, and H-6) would appear as a complex set of signals. H-6 is expected to be a doublet, coupled to H-4. H-4 would likely appear as a doublet of doublets, showing coupling to both H-3 and H-6. H-3, being adjacent to the electron-donating benzyloxy group, would also be a doublet, coupled to H-4.

Aromatic Region (Benzyl Ring): The five protons of the unsubstituted phenyl ring of the benzyl (B1604629) group are expected to appear as a multiplet in the range of 7.30–7.50 ppm. st-andrews.ac.ukrsc.org

Benzylic Methylene (B1212753) Protons: The two protons of the methylene bridge (-O-CH₂-Ph) are chemically equivalent and not coupled to other protons, thus they should appear as a sharp singlet. Their position is significantly downfield due to the deshielding effect of the adjacent oxygen atom and phenyl ring, typically appearing around 5.1-5.3 ppm. rsc.org

Methyl Ester Protons: The three protons of the methyl group (-COOCH₃) are also isolated and will produce a distinct singlet, typically found in the 3.8–3.9 ppm region. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOCH₃~3.90Singlet (s)3H
-O-CH₂-Ph~5.20Singlet (s)2H
Aromatic H (Benzoate Ring)~6.90 - 7.80Multiplet (m)3H
Aromatic H (Benzyl Ring)~7.30 - 7.50Multiplet (m)5H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 15 distinct carbon signals are expected, although some aromatic signals may overlap.

The key predicted signals are:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 165–167 ppm. rsc.org

Aromatic Carbons: The ten aromatic carbons will appear between approximately 110 and 160 ppm. The carbons directly attached to electronegative atoms (C-2 attached to oxygen, C-5 attached to bromine) will have their chemical shifts significantly influenced. Quaternary carbons (C-1, C-2, C-5, and the benzyl C-ipso) will generally show weaker signals than protonated carbons.

Benzylic Methylene Carbon: The methylene carbon (-O-CH₂-Ph) is expected around 70-72 ppm. st-andrews.ac.uk

Methyl Ester Carbon: The methyl carbon (-COOCH₃) will be the most upfield signal, typically appearing around 52–53 ppm. st-andrews.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOCH₃~52.5
-O-CH₂-Ph~71.0
C-5 (C-Br)~115.0
Aromatic CH (C3, C4, C6)~115 - 135
Aromatic CH (Benzyl Ring)~127 - 129
Aromatic C (Quaternary)~130 - 158
C=O (Ester)~166.0

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structural assignments. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be critical to trace the connectivity of the protons on the benzoate ring, showing cross-peaks between H-3/H-4 and H-4/H-6. It would also confirm the lack of coupling for the methyl and methylene singlets. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments for the methyl, methylene, and all protonated aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for assembling the molecular fragments by showing correlations between protons and carbons over two or three bonds. sdsu.edu Key HMBC correlations would include:

A three-bond correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

A three-bond correlation from the benzylic protons (-OCH₂) to the C-2 of the benzoate ring.

Correlations from aromatic protons (e.g., H-6) to adjacent quaternary carbons (e.g., C-2, C-5), which helps to place the substituents correctly on the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. A key NOESY correlation would be expected between the benzylic methylene protons (-OCH₂) and the H-3 proton on the benzoate ring, which would confirm the geometry around the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key functional groups. libretexts.org

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1720–1735 cm⁻¹. pressbooks.pub

C–O Stretches (Ester and Ether): Strong, distinct bands corresponding to the C–O stretching vibrations of the ester and ether linkages would be visible in the 1300–1050 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretches: Medium intensity bands would appear in the 1600–1450 cm⁻¹ region, characteristic of the two aromatic rings. vscht.cz

C–H Stretches: Aromatic C–H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C–H stretches of the methyl and methylene groups appear just below 3000 cm⁻¹. vscht.czlibretexts.org

C–Br Stretch: The carbon-bromine bond vibration would result in a weak to medium absorption in the fingerprint region, typically between 690 and 515 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Weak-Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850Weak-Medium
C=O StretchEster1735 - 1720Strong
C=C StretchAromatic Ring1600 - 1450Medium
C-O StretchEster, Ether1300 - 1050Strong
C-Br StretchAryl Halide690 - 515Medium

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to the polarizability of bonds and is an excellent complementary technique to IR spectroscopy. researchgate.net It is particularly useful for studying molecular conformation. dntb.gov.uanih.gov For this compound, rotation is possible around several single bonds, such as the C(aryl)–O and O–CH₂ bonds of the ether linkage. This can lead to different stable conformers.

Low-frequency skeletal vibrational modes, which are often strong in Raman spectra, are particularly sensitive to such conformational changes. researchgate.net By comparing the experimental Raman spectrum with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory), it is possible to gain insights into the preferred three-dimensional structure of the molecule in the solid state or in solution. nih.gov The symmetric stretching vibrations of the aromatic rings are also expected to produce strong and characteristic signals in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of "this compound". This is achieved by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For "this compound", with a molecular formula of C15H13BrO3, the theoretical exact mass can be calculated. nih.gov This theoretical value serves as a benchmark for experimental HRMS analysis, confirming the elemental composition of a synthesized sample with a high degree of confidence.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIsotopeExact Mass (Da)
C15H13BrO379Br320.0048
C15H13BrO381Br322.0028

Note: Data is theoretical and requires experimental verification.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and deduce its structure. While a specific EI-MS spectrum for "this compound" is not available, the expected fragmentation pattern can be predicted based on the functional groups present.

Key expected fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion with an m/z value corresponding to the loss of 31 Da.

Cleavage of the benzyl group (C7H7): The tropylium (B1234903) ion (C7H7+) is a common and stable fragment in the mass spectra of benzyl-containing compounds, appearing at m/z 91.

Decarbonylation: Loss of a carbonyl group (CO) is another common fragmentation pathway for esters.

Isotopic pattern of bromine: The presence of bromine would be clearly indicated by the characteristic M and M+2 isotopic peaks of roughly equal intensity, separated by 2 Da, due to the natural abundance of the 79Br and 81Br isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For "this compound", the presence of the substituted benzene (B151609) ring and the carbonyl group of the ester are expected to give rise to characteristic absorption bands.

The benzene ring typically exhibits π → π* transitions. The substitution on the ring with a bromine atom, a benzyloxy group, and a methyl ester group will influence the position (λmax) and intensity (ε) of these absorption bands. It is anticipated that the compound will show strong absorption in the UV region. Without experimental data, the exact λmax values cannot be provided.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in "this compound", as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved. While this technique provides definitive structural information, no published single-crystal X-ray diffraction data for "this compound" has been found.

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

A comprehensive and unambiguous structural elucidation of "this compound" relies on the integration of data from multiple spectroscopic techniques. While individual techniques provide valuable pieces of the structural puzzle, their combined application offers a much higher level of confidence in the final structure.

For instance, the molecular formula determined by HRMS provides the foundation. The fragmentation pattern from EI-MS can then be used to piece together the different components of the molecule. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the chemical environment of the hydrogen and carbon atoms, respectively, and their connectivity. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the ester.

By combining the information from these techniques, a complete and detailed picture of the molecular structure of "this compound" can be constructed and confirmed.

Computational Chemistry and Molecular Modeling of Methyl 2 Benzyloxy 5 Bromobenzoate

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways for Methyl 2-(benzyloxy)-5-bromobenzoate. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state is key to determining the activation energy of a reaction, which governs its rate.

For instance, in nucleophilic aromatic substitution reactions, which are common for brominated aromatic compounds, computational methods can elucidate the step-by-step mechanism. The geometry and energy of the transition state provide insights into the factors that influence the reaction's feasibility and selectivity.

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental interpretation. For this compound, theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra can be calculated.

DFT calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. These calculated frequencies are often scaled to better match experimental data. Similarly, NMR chemical shifts can be computed, aiding in the assignment of peaks in the experimental spectrum. Studies on other benzoic acid derivatives have shown a good correlation between calculated and experimental vibrational frequencies and NMR chemical shifts. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in a Benzoate (B1203000) Derivative (Illustrative)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O Stretch 1720 1735
C-O-C Stretch 1250 1260

Note: The values in this table are for illustrative purposes to demonstrate the correlation between experimental and calculated data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the ester group and the carbon atom attached to the bromine, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In a study of a related benzyloxybenzoate compound, the HOMO-LUMO gap was calculated to be 3.17 eV. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These values are hypothetical and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. walisongo.ac.id It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the aromatic rings. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and core orbitals. The primary goal of NBO analysis is to elucidate donor-acceptor interactions, also known as hyperconjugation, which contribute to the stabilization of the molecule.

For this compound, an NBO analysis would reveal key aspects of its electronic structure. The analysis quantifies the energy of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions, while weaker than primary covalent bonds, play a significant role in determining molecular geometry and stability.

A theoretical NBO analysis of this compound would likely focus on the following interactions:

Intramolecular charge transfer: The delocalization of electron density from the oxygen lone pairs of the ether and ester groups to the antibonding orbitals of the aromatic rings.

Stabilization of the ester group: Interactions between the lone pairs of the ether-like oxygen of the ester and the antibonding π* orbital of the carbonyl group.

Influence of the bromine substituent: The effect of the bromine atom's lone pairs and its electronegativity on the electronic landscape of the benzene (B151609) ring.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Hypothetical)
LP (O1)π* (C7-C8)15.2
LP (O2)σ* (C1-C2)2.5
π (C2-C3)π* (C4-C5)20.8
LP (Br)σ* (C5-C6)1.1

Note: The atom numbering and stabilization energies in this table are hypothetical and serve to illustrate the expected output of an NBO analysis.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The molecule possesses several rotatable bonds, primarily around the ether linkage and the ester group. The relative energies of different conformers determine the molecule's preferred shape and its flexibility.

The key dihedral angles that would define the conformation of this compound are:

Car-Car-O-CH2: Rotation around the ether bond connecting the benzoate ring to the benzyl (B1604629) group.

Car-O-CH2-Car: Rotation around the ether bond connecting the oxygen to the benzyl methylene (B1212753) group.

Car-C(O)-O-CH3: Rotation around the ester bond.

Computational studies on related benzoate derivatives have shown that the planarity of the ester group with respect to the aromatic ring is a critical factor in determining the lowest energy conformation. researchgate.net For this compound, steric hindrance between the benzyloxy group and the methyl ester group would likely lead to a non-planar ground state conformation.

Intermolecular interactions are crucial for understanding the solid-state structure and bulk properties of the compound. Based on its chemical structure, this compound can participate in several types of non-covalent interactions:

π-π Stacking: The presence of two aromatic rings (the benzoate and the benzyl moieties) allows for attractive, non-covalent interactions between the π-electron systems of adjacent molecules. Offset π-π stacking is a common motif in the crystal structures of similar aromatic compounds. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methylene bridge and the methyl group can interact with the electron-rich π-systems of the aromatic rings of neighboring molecules. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms (like the carbonyl oxygen) on adjacent molecules.

Dipole-Dipole Interactions: The polar ester and ether functional groups, as well as the carbon-bromine bond, create a molecular dipole moment, leading to dipole-dipole interactions in the solid state.

A summary of the potential intermolecular interactions is provided in the table below.

Interaction TypeParticipating GroupsDescription
π-π StackingBenzoate Ring ↔ Benzyl RingAttraction between the π-electron clouds of the aromatic rings.
C-H···πMethylene C-H, Methyl C-H ↔ Aromatic RingsInteraction of C-H bonds with the face of the π-systems.
Halogen BondingC-Br ↔ O=C (carbonyl)Electrophilic interaction involving the bromine atom.
Dipole-DipoleEster group, Ether group, C-Br bondElectrostatic interactions between permanent molecular dipoles.

The interplay of these conformational preferences and intermolecular forces dictates the packing of the molecules in a crystal lattice and influences physical properties such as melting point and solubility. While detailed crystallographic data for this compound is not available in the provided search results, the analysis of its functional groups allows for a rational prediction of its solid-state behavior.

Applications of Methyl 2 Benzyloxy 5 Bromobenzoate As a Key Intermediate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The utility of Methyl 2-(benzyloxy)-5-bromobenzoate as a synthetic building block stems from the distinct reactivity of its three primary functional groups: the methyl ester, the benzyloxy ether, and the aryl bromide. Each of these groups can be selectively targeted with a variety of reagents, allowing for a stepwise and controlled construction of complex molecules.

The aryl bromide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions (e.g., hydrogenolysis) to unmask a reactive hydroxyl group for further functionalization.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, alcohols, or aldehydes.

This orthogonal reactivity is crucial in multi-step syntheses, where the protection and selective deprotection of functional groups are paramount. The stable and crystalline nature of the compound also facilitates its handling, purification, and storage, further enhancing its practicality as a foundational element in synthetic campaigns. While direct examples are specific to proprietary research, the utility of closely related bromo-benzoate structures in the synthesis of inhibitors for enzymes like FabH and the PqsD quorum sensing system in Pseudomonas aeruginosa highlights the potential of this molecular scaffold in medicinal chemistry. medchemexpress.com

Precursor in the Synthesis of Substituted Benzoate (B1203000) Derivatives

This compound is an excellent precursor for a wide array of substituted benzoate derivatives. The reactivity of its functional groups can be exploited to introduce diverse substituents onto the aromatic ring.

One of the most straightforward transformations is the hydrolysis of the methyl ester group. Treatment of this compound with a base such as sodium hydroxide (B78521) in a methanol (B129727)/water solvent system efficiently yields 2-(Benzyloxy)-5-bromo-benzoic acid. chemicalbook.com This reaction proceeds in high yield (approximately 97%) and provides a carboxylic acid derivative that can participate in further reactions, such as amide bond formation. chemicalbook.com

The bromine atom is another key site for modification. It can be readily substituted or used in cross-coupling reactions to introduce new functionalities. For instance, palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond at the C-5 position, attaching various aryl or alkyl groups. organic-chemistry.org Similarly, Buchwald-Hartwig amination can introduce nitrogen-based substituents. Furthermore, the benzyloxy group can be cleaved via catalytic hydrogenation to yield a phenolic hydroxyl group, which can then be alkylated or acylated to generate a different series of ester or ether derivatives.

Table 1: Synthetic Transformations of this compound
Functional GroupReaction TypeReagents/ConditionsResulting Structure
Methyl EsterHydrolysisNaOH, MeOH/H₂OCarboxylic Acid Derivative
Aryl BromideSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseC-C Bond Formation (Biaryl)
Aryl BromideBuchwald-Hartwig AminationAmine, Pd catalyst, BaseC-N Bond Formation (Arylamine)
Benzyloxy GroupHydrogenolysis (Deprotection)H₂, Pd/CPhenol (B47542) Derivative

Intermediate in the Construction of Heterocyclic Systems

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. Through strategic modifications of its functional groups, intramolecular cyclization reactions can be induced to form new ring systems fused to the benzoate core.

For example, related benzyloxy-benzoic acid methyl ester derivatives have been used in the synthesis of chromanes, which are bicyclic heterocyclic compounds. mdpi.combohrium.com In a typical synthetic strategy, a propargyl group is introduced elsewhere on the molecule, and a subsequent thermal cyclization reaction leads to the formation of the chromene ring system. mdpi.combohrium.com This demonstrates the potential of the benzoate scaffold to serve as the foundation for building fused heterocyclic structures.

Analogous compounds, such as Methyl 2-amino-5-bromobenzoate, are known to be precursors for more complex polycyclic systems like quinazolinones. By converting the methyl ester of the target compound to an amide and introducing an appropriate functional group at the bromine position, it is conceivable that intramolecular cyclization could be triggered to form benzoxazine (B1645224) or other related oxygen-containing heterocyclic derivatives. The combination of the ortho-benzyloxy group and the para-bromo substituent provides a versatile platform for designing synthetic routes to a variety of heterocyclic targets.

Strategic Derivatization for Generating Molecular Diversity

The generation of molecular diversity from a single, readily accessible starting material is a core strategy in modern medicinal chemistry and drug discovery. This compound is an ideal scaffold for this purpose, offering multiple handles for derivatization.

Libraries of compounds can be created by systematically varying the substituents at each of the reactive sites. The aryl bromide is particularly amenable to diversification through an array of well-established cross-coupling reactions. Nickel-catalyzed cross-coupling, for example, can be used to couple the aryl bromide with various organoboron reagents, even in complex molecular settings. organic-chemistry.org This allows for the introduction of a vast number of different aryl, heteroaryl, and alkyl groups.

Simultaneously, the ester and ether functionalities can be modified. The ester can be converted into a library of amides by reacting the corresponding carboxylic acid with different amines. The benzyloxy group can be removed and the resulting phenol can be alkylated with a variety of alkyl halides to produce a library of ethers. This multi-directional approach to derivatization allows for the rapid exploration of the chemical space around the core benzoate structure, facilitating the identification of molecules with desired biological or material properties.

Table 2: Derivatization Strategies for Molecular Diversity
Reactive SiteReaction ClassPotential Modifications
C5-BromoSuzuki CouplingIntroduction of various aryl and vinyl groups
Sonogashira CouplingIntroduction of alkyne groups
Buchwald-Hartwig AminationIntroduction of primary/secondary amines
C1-EsterHydrolysis & AmidationFormation of a library of amides
ReductionFormation of a primary alcohol
C2-BenzyloxyDebenzylation & EtherificationFormation of a library of ethers
Debenzylation & EsterificationFormation of a library of phenyl esters

Integration into Multi-step Total Synthesis Campaigns

The true value of a versatile intermediate like this compound is realized when it is incorporated into the total synthesis of complex, high-value molecules such as pharmaceuticals or natural products. The 2-(benzyloxy)benzoate motif is a key structural component in several biologically active compounds.

A notable example is in the synthesis of intermediates for the long-acting β2-adrenergic agonist, Salmeterol. Patent literature describes processes for preparing key intermediates like methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.compharmaffiliates.com The synthesis of this key intermediate often starts from a related precursor, which is then elaborated. The 2-(benzyloxy)-5-substituted benzoate core provides the necessary chemical architecture for building the more complex side chain of the final drug molecule. This demonstrates the integration of this type of building block into a multi-step synthesis campaign aimed at producing a commercially significant pharmaceutical agent. Its role is to provide a pre-functionalized, stable core onto which the remainder of the target molecule can be constructed in a convergent and efficient manner.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations for Methyl 2-(benzyloxy)-5-bromobenzoate

The bromine atom on the aromatic ring of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions. While standard palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are feasible, future research should focus on more advanced and efficient catalytic systems.

Recent progress has seen the rise of nickel catalysis as a cost-effective and powerful alternative to palladium for cross-coupling reactions involving aryl halides. nih.gov Nickel catalysts can exhibit unique reactivity patterns and are often effective for challenging substrates. nih.gov Investigating nickel-catalyzed couplings with this compound could provide access to new reaction pathways and improve efficiency. Furthermore, the development of ligand-free palladium-catalyzed systems, which offer simplified reaction conditions and reduced costs, represents another promising avenue. rsc.org Research into applying these "homeopathic" palladium protocols could streamline the synthesis of derivatives. rsc.org

Another area ripe for exploration is direct C-H functionalization. Instead of relying on pre-functionalized coupling partners, direct arylation methods could be used to couple this compound with a wide range of simple and heterocyclic arenes. acs.orgnih.gov This approach is highly atom-economical and aligns with the principles of green chemistry. Similarly, palladium-catalyzed formylation could convert the aryl bromide directly into an aldehyde, a highly versatile functional group, using synthesis gas (CO/H₂). acs.org

Catalytic Transformation Potential Catalyst System Coupling Partner Potential Product Class
Suzuki-Miyaura CouplingNickel(II) Chloride / LigandArylboronic AcidsBiaryl Compounds
Direct C-H ArylationPalladium(II) Acetate (B1210297) / LigandUnactivated ArenesSubstituted Biaryls
Carbonylative CouplingPalladium(0) / Phosphine (B1218219) LigandCarbon MonoxideAromatic Aldehydes/Ketones
Sonogashira CouplingCopper(I) / Palladium(0)Terminal AlkynesAryl Alkynes

Development of Asymmetric Synthetic Approaches

While this compound is itself an achiral molecule, it can be a crucial starting material in the synthesis of chiral products. Future research should focus on developing asymmetric transformations where this compound is elaborated into enantiomerically enriched molecules, which are of high value in medicinal chemistry.

One strategy involves using the products of initial cross-coupling reactions. For example, a derivative formed via a Heck reaction would contain a new carbon-carbon double bond that could then be a substrate for asymmetric hydrogenation or dihydroxylation, installing new stereocenters.

A more direct approach would be to employ asymmetric cross-coupling reactions. For instance, an asymmetric Suzuki-Miyaura coupling could be used to create axially chiral biaryl compounds, a structural motif present in many important ligands and pharmaceuticals. nih.gov This typically requires the use of a chiral phosphine ligand in conjunction with a palladium catalyst to control the stereochemical outcome of the C-C bond formation. nih.gov Similarly, copper-catalyzed asymmetric cyclization reactions could be envisioned for derivatives of this molecule to construct complex, seven-membered ring systems with high enantioselectivity. rsc.org

Asymmetric Method Potential Reaction Chiral Influence Resulting Chiral Structure
Catalytic Asymmetric CouplingSuzuki-Miyaura ReactionChiral Ligand (e.g., Ph-BPE)Axially Chiral Biaryls
Substrate-Controlled Diastereoselective ReactionCycloadditionChiral AuxiliaryBicyclic Lactams
Asymmetric CyclizationIntramolecular Reductive CyclizationCopper/Chiral LigandDibenzo[b,d]azepines

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. iciq.org Applying these methods to reactions involving this compound can accelerate the development of new synthetic protocols.

DFT calculations can be used to model the entire catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura reaction. iciq.orgacs.orgnih.gov This includes elucidating the mechanisms of key steps like oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org By calculating the energy barriers for competing reaction pathways, researchers can predict which ligands and reaction conditions will favor the desired product, thereby minimizing trial-and-error experimentation. acs.org For example, computational studies can clarify the role of the base in the transmetalation step or rationalize the effect of ligand substitution on the reductive elimination process. iciq.orgacs.orgnih.gov

Modeling can also predict how the electronic properties of the substituents on the benzoate (B1203000) ring influence reactivity. The interplay between the electron-donating benzyloxy group and the electron-withdrawing methyl ester can be precisely quantified, providing insights that guide the design of more efficient catalytic transformations. acs.org Such predictive power is crucial for expanding the synthetic utility of this building block.

Computational Method Target of Study Key Insights Gained
Density Functional Theory (DFT)Oxidative Addition StepEnergy barriers, influence of halide and ligands acs.orgacs.org
DFT with Solvation ModelsTransmetalation in Suzuki-MiyauraRole of base, mechanism clarification acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Ligand Design for Asymmetric CatalysisPrediction of enantioselectivity, transition state analysis

Expanding the Scope of Derivatization and Building Block Utility

The true value of this compound lies in its potential as a versatile building block for synthesizing a wide array of functional molecules. Future research should focus on demonstrating its utility in the synthesis of targets relevant to materials science, agrochemicals, and pharmaceuticals.

Derivatization is key to this expansion. researchgate.netnih.gov The bromine atom can be replaced with a variety of functional groups through the catalytic methods mentioned previously. Subsequent removal of the benzyl (B1604629) protecting group (typically via catalytic hydrogenation) unmasks a phenol (B47542), which can participate in further reactions such as etherification or serve as a directing group for ortho-functionalization. organic-chemistry.org The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be converted into amides, esters, or other functional groups. chemicalbook.com

This multi-faceted reactivity allows for the construction of complex scaffolds. For example, p-alkoxybenzoic acids are known to form liquid crystals, suggesting that derivatives of this compound could be precursors to new materials with interesting self-assembly properties. ed.gov In medicinal chemistry, the 2-alkoxybenzoic acid motif is a common feature in bioactive molecules. By using this compound as a starting point, chemists can systematically synthesize libraries of compounds for drug discovery programs. ncl.ac.uk For instance, the synthesis of benzodiazepine (B76468) derivatives, a class of psychoactive drugs, often involves palladium-catalyzed reactions on functionalized aromatic precursors. mdpi.com

Derivative Class Synthetic Transformation Potential Application Area
Biaryl Carboxylic AcidsSuzuki Coupling followed by HydrolysisPharmaceutical Scaffolds, Ligand Synthesis ncl.ac.uk
Aryl AlkynesSonogashira CouplingOrganic Electronics, Precursors to Heterocycles
Functionalized PhenolsCross-Coupling then DebenzylationAgrochemicals, Polymer Monomers
Heterocyclic CompoundsAnnulation reactions post-functionalizationMedicinal Chemistry (e.g., Benzodiazepines) mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-(benzyloxy)-5-bromobenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification of 2-(benzyloxy)-5-bromobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes involve nucleophilic substitution of bromine in precursor molecules. Optimization requires controlled temperature (60–80°C) and anhydrous conditions to avoid hydrolysis. Yield improvements (70–85%) are achieved via iterative solvent selection (e.g., dichloromethane or THF) and catalyst screening .
  • Data Reference : Physical properties (e.g., bp 271°C, density 1.520 g/mL) guide solvent choices and purification steps .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.5 ppm (benzyl group), with a singlet for the methoxy group (δ ~3.9 ppm). The bromine atom deshields adjacent protons, splitting signals .
  • IR : Strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and benzyl ether (C-O-C) at ~1250 cm⁻¹ .
  • HRMS : Confirm molecular ion [M⁺] at m/z 335.0 (C₁₅H₁₃BrO₃⁺) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodology : Use silica gel column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol. Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 3:1). For large-scale purification, fractional distillation under reduced pressure is recommended .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxy group influence regioselectivity in further functionalization reactions?

  • Methodology : The benzyloxy group at the 2-position directs electrophilic substitution to the 4- or 6-position due to steric and electronic effects. Computational studies (DFT) predict activation barriers for bromine substitution, validated experimentally via Suzuki coupling with aryl boronic acids. Compare yields under Pd(PPh₃)₄ catalysis vs. Buchwald-Hartwig conditions .
  • Data Contradiction : Some studies report unexpected para-substitution despite meta-directing effects of bromine; this may arise from solvent polarity or temperature .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic hydrolysis?

  • Methodology : Kinetic studies in aqueous HCl (0.1–1.0 M) show ester hydrolysis to 2-(benzyloxy)-5-bromobenzoic acid (half-life >24 hrs at pH 1). In NaOH (0.1 M), rapid cleavage of the benzyl ether occurs via SN2, forming 5-bromo-2-hydroxybenzoic acid. Monitor degradation pathways using LC-MS and compare activation energies via Arrhenius plots .

Q. How can crystallographic data inform the design of derivatives with enhanced biological activity?

  • Methodology : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) reveals planar geometry and intermolecular interactions (e.g., C-H···O). Modify the benzyloxy group to introduce hydrogen-bond donors (e.g., -OH) for targeting enzyme active sites. Validate via molecular docking against receptors implicated in antibiotic resistance .

Q. What strategies mitigate conflicting spectral data between experimental and computational models?

  • Methodology : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM) to refine predictions. Cross-validate with 2D NMR (COSY, HSQC) to resolve coupling patterns .

Key Research Challenges

  • Contradictions in Reactivity : Discrepancies in substitution patterns may require advanced mechanistic probes (e.g., isotopic labeling) .
  • Scalability : Pilot-scale synthesis faces challenges in catalyst recovery and waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.